molecular formula C12H7F2NO2 B6388257 4-(2,3-Difluorophenyl)picolinic acid CAS No. 1261779-71-8

4-(2,3-Difluorophenyl)picolinic acid

Cat. No.: B6388257
CAS No.: 1261779-71-8
M. Wt: 235.19 g/mol
InChI Key: YVBPVZXBPPDHIL-UHFFFAOYSA-N
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Description

4-(2,3-Difluorophenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a picolinic acid moiety substituted with a 2,3-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Difluorophenyl)picolinic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated picolinic acid under the influence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Difluorophenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(2,3-Difluorophenyl)picolinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,3-Difluorophenyl)picolinic acid involves its interaction with specific molecular targets. For instance, it can bind to metal ions, forming stable complexes that can inhibit the activity of certain enzymes. This interaction can disrupt normal cellular processes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,3-Difluorophenyl)picolinic acid is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and biological activity. This unique structure can result in different binding affinities and selectivities compared to its analogs, making it a valuable compound for specific applications.

Properties

IUPAC Name

4-(2,3-difluorophenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F2NO2/c13-9-3-1-2-8(11(9)14)7-4-5-15-10(6-7)12(16)17/h1-6H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBPVZXBPPDHIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=CC(=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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